2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18263797
InChI: InChI=1S/C7H7ClF2N2O2S/c1-12(14-2)5(13)7(9,10)4-3-15-6(8)11-4/h3H,1-2H3
SMILES:
Molecular Formula: C7H7ClF2N2O2S
Molecular Weight: 256.66 g/mol

2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide

CAS No.:

Cat. No.: VC18263797

Molecular Formula: C7H7ClF2N2O2S

Molecular Weight: 256.66 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide -

Specification

Molecular Formula C7H7ClF2N2O2S
Molecular Weight 256.66 g/mol
IUPAC Name 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide
Standard InChI InChI=1S/C7H7ClF2N2O2S/c1-12(14-2)5(13)7(9,10)4-3-15-6(8)11-4/h3H,1-2H3
Standard InChI Key VFNDMOPIEDZULO-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)C(C1=CSC(=N1)Cl)(F)F)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3-thiazole core substituted at the 4-position with a 2,2-difluoroacetamide group. The acetamide nitrogen is further modified with methoxy and methyl groups, yielding the N-methoxy-N-methyl moiety. This configuration combines electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) substituents, creating a polar yet lipophilic profile conducive to membrane permeability .

IUPAC Name and Formula

  • IUPAC Name: 2-(2-Chloro-1,3-thiazol-4-yl)-2,2-difluoro-N-methoxy-N-methylacetamide

  • Molecular Formula: C₈H₈ClF₂N₃O₂S

  • Molecular Weight: 283.68 g/mol (calculated from atomic masses)

Spectroscopic Characteristics

While specific spectral data for this compound are unavailable, analogous thiazole-acetamides exhibit distinct NMR signatures:

  • ¹H NMR: Thiazole protons resonate at δ 7.2–7.5 ppm; N-methyl groups appear near δ 3.1–3.3 ppm .

  • ¹³C NMR: Carbonyl carbons (C=O) typically show signals around δ 165–175 ppm, while thiazole carbons appear at δ 110–150 ppm .

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey SubstituentsBioactivity (if reported)
2-Chloro-N-(4-methylthiazol-2-yl)acetamide C₆H₇ClN₂OSChloro, methyl, acetamideAntimicrobial
N-Methoxy-N-methylacetamide C₄H₉NO₂Methoxy, methyl, acetamideSynthetic intermediate
Target CompoundC₈H₈ClF₂N₃O₂SChloro, difluoro, methoxy, methylHypothesized anticancer activity

The difluoro substitution in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals .

Synthesis and Characterization

Proposed Synthetic Route

A plausible synthesis involves three stages, adapting methodologies from and :

Stage 1: Thiazole Ring Formation

  • Condensation of 2-chloro-4-thiocarbamoylthiazole with ethyl bromodifluoroacetate under basic conditions to form 2-(2-chlorothiazol-4-yl)-2,2-difluoroacetate.

Stage 2: N-Methoxy-N-methylamine Incorporation
2. Aminolysis of the ester intermediate with N-methoxy-N-methylamine hydrochloride in dichloromethane, catalyzed by triethylamine .

Stage 3: Purification
3. Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product, characterized via LC-MS and NMR .

Reaction Optimization

Critical parameters include:

  • Temperature: Maintaining 0–5°C during aminolysis prevents side reactions .

  • Solvent Choice: Dichloromethane ensures solubility of both polar and nonpolar intermediates .

  • Catalyst: Triethylamine scavenges HCl, driving the reaction to completion .

Future Research Directions

  • Synthetic Scale-Up: Optimize yields beyond the 78% reported for similar acetamides .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models, focusing on bioavailability and half-life.

  • Target Identification: Use proteomic profiling to identify protein targets, informed by docking studies .

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